4-((5,7-Dimethylquinolin-4-yl)oxy)aniline
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Overview
Description
4-((5,7-Dimethylquinolin-4-yl)oxy)aniline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with dimethyl groups at positions 5 and 7, and an aniline moiety attached via an oxygen atom at position 4. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline typically involves the reaction of 4-chloro-5,7-dimethylquinoline with 4-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((5,7-Dimethylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMSO or methanol.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-((5,7-Dimethylquinolin-4-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: Similar structure but with methoxy groups instead of methyl groups.
4-((5,7-Dimethoxyquinolin-4-yl)oxy)aniline: Similar structure but with methoxy groups at positions 5 and 7.
Uniqueness
4-((5,7-Dimethylquinolin-4-yl)oxy)aniline is unique due to the presence of dimethyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological properties compared to its methoxy-substituted analogs.
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(5,7-dimethylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C17H16N2O/c1-11-9-12(2)17-15(10-11)19-8-7-16(17)20-14-5-3-13(18)4-6-14/h3-10H,18H2,1-2H3 |
InChI Key |
WKVFUHCRYLTIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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